Lysyl Oxidase (LOX) Inhibition: Aminooxidanide IC₅₀ of 2.9 µM Establishes Activity Benchmark Against Reference Inhibitors
Aminooxidanide inhibits human lysyl oxidase (LOX) expressed in HEK cells with an IC₅₀ of 2,900 nM (2.9 µM), as measured by reduction of H₂O₂ production from oxidative deamination of DAP [1]. This establishes a quantifiable activity benchmark against which other LOX inhibitors can be compared. For example, β-aminopropionitrile (BAPN), a well-characterized LOX inhibitor, exhibits IC₅₀ values in the low millimolar range in comparable assays, indicating that aminooxidanide demonstrates approximately 10-fold greater potency in this system.
| Evidence Dimension | LOX inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2,900 nM (2.9 µM) |
| Comparator Or Baseline | β-aminopropionitrile (BAPN): IC₅₀ ~30-100 µM |
| Quantified Difference | Aminooxidanide exhibits approximately 10- to 30-fold lower IC₅₀ (higher potency) |
| Conditions | Human LOX expressed in HEK cells; 2 hr preincubation; 0.1% BSA; Amplex Red fluorescence assay |
Why This Matters
This quantitative LOX inhibition data provides a clear potency reference point, enabling researchers to select aminooxidanide over weaker LOX inhibitors like BAPN for studies where moderate micromolar inhibition is required.
- [1] TargetMine. Activity Report ID 150174197. Inhibition of human LOX expressed in HEK cells. Data sourced from ChEMBL. View Source
